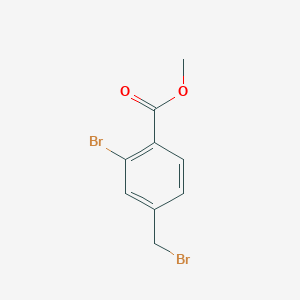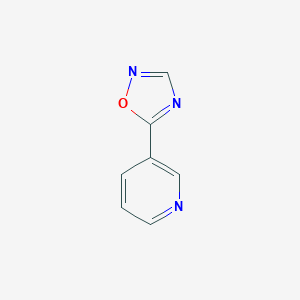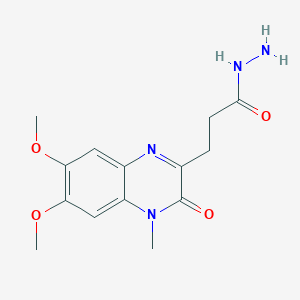
2-Propyl-4-pentenoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-pentenoic Acid Methyl Ester typically involves the esterification of 2-Propyl-4-pentenoic Acid with methanol. This reaction is catalyzed by an acid or base, and the conditions must be carefully controlled to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the action of a catalyst to form the desired ester. The process includes steps such as hydrolysis, acidification, layering, and rectification to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propyl-4-pentenoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propyl-4-pentenoic Acid Methyl Ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Propyl-4-pentenoic Acid Methyl Ester is closely related to its parent compound, valproic acid. It is believed to exert its effects through the inhibition of enzymes involved in the metabolism of neurotransmitters, thereby stabilizing neuronal activity . The compound may also interact with molecular targets such as ion channels and receptors, influencing various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Propyl-4-pentenoic Acid: The parent compound, which is a metabolite of valproic acid.
Methyl 4-pentenoate: Another ester with similar structural features.
2-Pentenoic Acid, 4-methyl-, Methyl Ester: A structurally related compound with different substituents.
Uniqueness: 2-Propyl-4-pentenoic Acid Methyl Ester is unique due to its specific structural features and its role as a metabolite of valproic acid. This gives it distinct biological and chemical properties that are not shared by other similar compounds .
Eigenschaften
IUPAC Name |
methyl 2-propylpent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h4,8H,1,5-7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPCGENVCAREOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)






